Z-Gly-Gly-Leu-NH2

Description

BenchChem offers high-quality Z-Gly-Gly-Leu-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Gly-Leu-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H26N4O5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C18H26N4O5/c1-12(2)8-14(17(19)25)22-16(24)10-20-15(23)9-21-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,19,25)(H,20,23)(H,21,26)(H,22,24)/t14-/m0/s1 |

InChI Key |

DLCQDKNZTBGGOD-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Z-Gly-Gly-Leu-NH2 chemical structure and properties

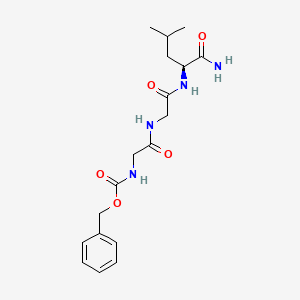

This guide provides an in-depth technical analysis of Z-Gly-Gly-Leu-NH2 , a synthetic tripeptide derivative widely utilized as a substrate for probing protease specificity, particularly within the subtilisin and metalloprotease families.[1]

Synonyms: Carbobenzoxy-glycyl-glycyl-leucine amide; Z-GGL-NH2

CAS Number: 28709-62-8

Molecular Formula:

Part 1: Molecular Architecture & Physicochemical Properties

Structural Composition

Z-Gly-Gly-Leu-NH2 is a protected tripeptide consisting of a hydrophobic N-terminal Benzyloxycarbonyl (Z) group, a flexible diglycine linker, and a C-terminal Leucine amide.[1] Its design is modular, serving as a "molecular ruler" to probe the depth and specificity of enzyme active sites (S1–S3 subsites).

-

N-Cap (Z-Group): The Benzyloxycarbonyl group provides aromatic hydrophobicity, mimicking the P3 or P4 residues in natural protein substrates.[1] It protects the N-terminus from exopeptidase degradation and enhances affinity for hydrophobic pockets in proteases (e.g., Subtilisin BPN').

-

Linker (Gly-Gly): The dual glycine motif introduces rotational freedom (

angles), allowing the substrate to adopt the necessary conformation to fit into the catalytic cleft without steric hindrance from side chains. -

C-Terminus (Leu-NH2): The Leucine side chain targets the S1 hydrophobic pocket of many endopeptidases.[1] The C-terminal amide (-NH2) mimics the peptide bond continuity found in proteins, preventing ionization of the C-terminus which could otherwise disrupt binding electrostatics.[1]

Physicochemical Data Table

| Property | Value | Context |

| Monoisotopic Mass | 378.1903 Da | Validated by MS analysis ( |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in pure water; requires co-solvent (e.g., 10% DMSO) for aqueous assays.[1] |

| Hydrophobicity | Moderate | The Z-group and Leu residue drive hydrophobic association; Gly-Gly provides hydrophilic balance.[1] |

| Stability | High | Stable in lyophilized form at -20°C. Hydrolytically stable at neutral pH in the absence of proteases.[1] |

Part 2: Enzymatic Kinetics & Biological Interaction

Primary Application: Subtilisin BPN' Kinetics

Z-Gly-Gly-Leu-NH2 is a critical substrate for characterizing the amidase activity and subsite specificity of serine proteases like Subtilisin BPN'.[1]

-

Mechanism: The enzyme attacks the carbonyl carbon of the scissile bond. While standard substrates often use chromogenic leaving groups (pNA), the amide (-NH2) variant represents a more native-like challenge for the enzyme, requiring precise orientation of the oxyanion hole.

-

Subsite Mapping: By comparing the hydrolysis rates (

) of Z-Gly-Leu-NH2 (Dipeptide) vs. Z-Gly-Gly-Leu-NH2 (Tripeptide), researchers determine the contribution of the S3 subsite.[1] The extra Glycine residue pushes the bulky Z-group further out, probing whether the enzyme's S3 pocket prefers a specific distance or steric environment.

Proteasome & Metalloprotease Activity[1]

-

ClpP Protease: The fluorogenic analog, Z-Gly-Gly-Leu-AMC , is a standard substrate for the chymotrypsin-like activity of the ClpP protease complex.[1] Z-Gly-Gly-Leu-NH2 serves as a non-fluorescent competitive inhibitor or reference standard in these assays to validate active site binding without signal interference.[1]

-

Thermolysin: As a metalloprotease that prefers hydrophobic residues at the P1' position, thermolysin interactions with Z-GGL-NH2 help elucidate the role of backbone flexibility (Gly-Gly) in facilitating substrate access to the Zinc-bound active site.[1]

Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis pathway of Z-Gly-Gly-Leu-NH2 by a serine protease (Subtilisin).[1]

Caption: Kinetic pathway of Z-Gly-Gly-Leu-NH2 hydrolysis by serine proteases. The rate-limiting step is often deacylation (k3) for amide substrates.[1]

Part 3: Synthesis & Purification Protocols

Solid-Phase Peptide Synthesis (SPPS)

While historically synthesized via solution phase (using Z-Cl and mixed anhydrides), modern production utilizes Fmoc-based SPPS on Rink Amide resin to yield the C-terminal amide directly.[1]

Protocol:

-

Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g).

-

Deprotection: Remove Fmoc with 20% Piperidine in DMF (

min). -

Coupling 1 (Leu): Activate Fmoc-Leu-OH (3 eq) with HBTU/DIEA in DMF.[1] Couple for 45 min.

-

Coupling 2 & 3 (Gly): Repeat with Fmoc-Gly-OH.[1]

-

N-Terminal Capping: Crucial Step. Do not use Fmoc-Gly-OH for the final residue if the Z-group is desired immediately.[1] Instead, couple Z-Gly-OH (Benzyloxycarbonyl-Glycine) directly in the final step to install the Z-cap.[1] Alternatively, couple Fmoc-Gly-OH, deprotect, and react with Z-OSu (N-(Benzyloxycarbonyloxy)succinimide).[1]

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours. The Z-group is stable to TFA cleavage conditions (unlike Boc).[1]

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Gradient: 5-60% ACN in Water + 0.1% TFA).

Quality Control Parameters

-

HPLC Purity: >98% required for kinetic assays.

-

Mass Spectrometry: ESI-MS must confirm

.[1] -

Appearance: White lyophilized powder.

Part 4: Experimental Protocol: Subtilisin Kinetic Assay

Objective: Determine the

Reagents:

-

Buffer: 0.1 M Tris-HCl, 10 mM

, pH 8.0 (Subtilisin requires -

Substrate Stock: 50 mM Z-Gly-Gly-Leu-NH2 in DMSO.

-

Enzyme: Subtilisin BPN' (approx 10-100 nM final concentration).[1]

Methodology:

-

Preparation: Dilute substrate stock into buffer to create a concentration range (e.g., 0.1 mM to 5.0 mM). Maintain constant DMSO concentration (<5%).

-

Initiation: Add enzyme solution to the cuvette/well.

-

Detection: Monitor the decrease in substrate concentration or the production of free ammonia (using a coupled assay with Glutamate Dehydrogenase if monitoring

release) or analyze aliquots via HPLC at specific time points (quenching with 1% TFA).-

Note: Direct UV monitoring at 214 nm is difficult due to the Z-group absorption; HPLC separation of Product (Z-GGL-OH) vs Substrate (Z-GGL-NH2) is the gold standard.[1]

-

-

Calculation: Plot initial velocity (

) vs. [S] and fit to the Michaelis-Menten equation.

References

-

Biosynth. Z-Gly-Leu-NH2 Product Data & Applications. (Accessed 2026).[2][3] Link

-

ChemicalBook. Z-Gly-Gly-Leu-NH2 CAS 28709-62-8 Entry.[1] (Accessed 2026).[2][3] Link

-

MedChemExpress. Z-Gly-Gly-Leu-AMC (ClpP Substrate) Product Information. (Accessed 2026).[2][3] Link

-

National Institutes of Health (PubMed). Substrate specificity of subtilisin BPN': Significance of the S2-S3 subsite interactions. (Accessed 2026).[2][3] Link

-

AdvTechInd. Peptide Catalog: Z-Gly-Gly-Leu-NH2 (Cat # 4320751).[1] (Accessed 2026).[2][3] Link

Sources

Technical Analysis: Carbobenzoxy-Glycyl-Glycyl-Leucinamide

Physicochemical Properties, Analytical Validation, and Enzymatic Applications

Executive Summary

Carbobenzoxy-Glycyl-Glycyl-Leucinamide (Z-Gly-Gly-Leu-NH

This guide provides a definitive breakdown of its molecular weight, structural composition, and analytical protocols for researchers engaged in enzymology and peptide synthesis.

Physicochemical Profile

The precise molecular weight is critical for preparing stoichiometric stock solutions for enzyme kinetics (

Molecular Weight & Formula

| Property | Value | Unit |

| Chemical Formula | C | - |

| Average Molecular Weight | 378.43 | g/mol |

| Monoisotopic Mass | 378.1903 | Da |

| Exact Mass | 378.190319 | Da |

Structural Composition Analysis

The molecule consists of four distinct functional blocks. The Carbobenzoxy (Z) group acts as an N-terminal protecting group, providing UV absorbance for detection and preventing aminopeptidase degradation. The Gly-Gly spacer positions the scissile bond away from the bulk of the protecting group, while the Leucinamide moiety serves as the P1-P1' recognition site.

-

N-Terminus: Carbobenzoxy (Benzyloxycarbonyl, Cbz)

-

Linker: Glycyl-Glycyl (Di-glycine)

-

C-Terminus: Leucinamide (Leucine residue with a C-terminal amide

)

Theoretical Mass Breakdown

To validate mass spectrometry data, researchers must account for the residue masses:

-

Z-Group (C

H -

Glycyl Residue (C

H -

Glycyl Residue (C

H -

Leucinamide Residue (C

H

Structural Visualization

The following diagram illustrates the chemical connectivity and functional segmentation of the molecule.

Analytical Validation Protocols

For drug development and rigorous biochemical assays, the purity and identity of Z-GGL-NH

Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.

-

Solvent: 50% Acetonitrile / 0.1% Formic Acid.

-

Expected Ions:

-

[M+H]

: 379.20 m/z (Base Peak) -

[M+Na]

: 401.18 m/z (Sodium Adduct) -

[M+K]

: 417.15 m/z (Potassium Adduct)

-

Interpretation: A dominant peak at 379.2 m/z confirms the intact peptide. The presence of a peak at 272.1 m/z (loss of benzyloxy group) may appear in in-source fragmentation but should not be the dominant species in soft ionization.

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Check:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (specific to the Z-group phenyl ring) and 214 nm (peptide bonds).

Causality: Detection at 254 nm is crucial because the Z-group provides a strong chromophore, allowing for accurate quantification free from interference by non-aromatic impurities that might absorb at 214 nm.

Experimental Application: Enzymatic Hydrolysis

Z-Gly-Gly-Leu-NH

Mechanism of Action

The enzyme attacks the C-terminal amide bond or the internal peptide bond. For Subtilisin BPN', the primary interest is often the hydrolysis of the terminal amide (amidase activity) or the Gly-Leu bond.

Reaction Pathway:

Kinetic Assay Workflow

The following diagram outlines the experimental workflow for determining kinetic constants (

Solubility & Handling

-

Solubility: Sparingly soluble in pure water.

-

Recommended Solubilization: Dissolve initially in DMSO or DMF to create a high-concentration stock (e.g., 10-50 mM), then dilute into the aqueous reaction buffer. Ensure the final organic solvent concentration is <5% to avoid enzyme denaturation.

References

-

Biosynth. (n.d.). Z-Gly-Leu-NH2 Product Description and Subtilisin Inhibition. Retrieved from

-

PubChem. (2025).[1] Carbobenzoxy-Glycyl-Leucinamide Compound Summary. National Center for Biotechnology Information. Retrieved from

-

Martin-Luther-Universität Halle-Wittenberg. (n.d.). Untersuchungen zur Konformation und proteolytischen Stabilität (Studies on Conformation and Proteolytic Stability). Retrieved from

-

ChemicalBook. (2025). Glycyl-glycyl-glycine Properties and CAS Data. Retrieved from

Sources

An In-depth Technical Guide to Z-Gly-Gly-Leu-NH2 and its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the tripeptide Z-Gly-Gly-Leu-NH2 and its closely related, commercially available fluorogenic analog, Z-Gly-Gly-Leu-AMC. It is designed for researchers, scientists, and drug development professionals who are interested in utilizing these peptides as tools for studying protease activity, particularly in the context of drug discovery. This document will delve into the chemical properties, supplier information, mechanism of action, and practical applications of these compounds, with a focus on a detailed experimental protocol for measuring proteasome activity.

Introduction to the Z-Gly-Gly-Leu Peptide Scaffold

The Z-Gly-Gly-Leu peptide sequence is a valuable tool in biochemical research, primarily serving as a substrate for various proteases. The structure consists of three amino acids—glycine, another glycine, and leucine—with a benzyloxycarbonyl (Z) group protecting the N-terminus of the first glycine and an amide group (-NH2) at the C-terminus of the leucine. The Z-group is a common protecting group in peptide synthesis that enhances the stability of the peptide.[1] The C-terminal amide is also a common modification that can increase the peptide's stability and mimic the post-translational modifications of some native proteins.

While Z-Gly-Gly-Leu-NH2 itself may be available through custom peptide synthesis, a more readily accessible and widely used analog for research and drug discovery is Z-Gly-Gly-Leu-AMC (7-amino-4-methylcoumarin). This fluorogenic substrate is designed to be cleaved by specific proteases, releasing the fluorescent AMC group and providing a quantifiable measure of enzyme activity.[2][3] This guide will focus on the practical application of this fluorogenic analog in a key area of drug development: the study of the proteasome.

Chemical Identity and Supplier Information

Z-Gly-Gly-Leu-AMC

-

Molecular Formula: C₂₈H₃₂N₄O₇[2]

-

Molecular Weight: 536.58 g/mol [2]

-

Synonyms: Z-Gly-Gly-Leu-7-amido-4-methylcoumarin, Proteasome Substrate

Supplier Information

| Supplier | Product Name | Catalog Number | Purity |

| Chem-Impex | Z-Gly-Gly-Leu-AMC | 26057 | 99% |

| Echelon Biosciences | Z-Gly-Gly-Leu-AMC (Proteasome Substrate, fluorogenic) | B-2300 | Not specified |

Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.

Mechanism of Action: A Fluorogenic Probe for Proteasome Activity

Z-Gly-Gly-Leu-AMC is a highly specific substrate for the chymotrypsin-like activity of the proteasome.[3] The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. In the context of this fluorogenic substrate, the peptide bond between the leucine residue and the AMC molecule is the target for cleavage by the proteasome.

When the peptide-AMC conjugate is intact, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Upon cleavage by the proteasome, the free AMC is released, resulting in a dramatic increase in fluorescence. This fluorescence can be measured using a fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3] The rate of increase in fluorescence is directly proportional to the proteasomal activity.

Sources

Role of Z-Gly-Gly-Leu-NH2 as a subtilisin substrate

The Role of Z-Gly-Gly-Leu-NH2 as a Subtilisin Substrate: A Technical Guide

Executive Summary

Z-Gly-Gly-Leu-NH2 (Benzyloxycarbonyl-Glycyl-Glycyl-Leucyl-Amide) is a synthetic peptide substrate utilized primarily to characterize the extended binding pocket of subtilisin-like serine proteases. While chromogenic substrates (e.g., p-nitroanilides) are common for routine activity assays, Z-Gly-Gly-Leu-NH2 serves a distinct mechanistic role: it acts as a kinetic probe for the S3 subsite .

Historical and structural kinetic studies, notably by Morihara et al., established that the addition of a glycine residue at the P3 position (transitioning from Z-Gly-Leu-NH2 to Z-Gly-Gly-Leu-NH2) results in a dramatic increase in catalytic turnover (

Mechanistic Foundation: The S3 Subsite Effect

To understand the utility of Z-Gly-Gly-Leu-NH2, one must look beyond the primary specificity pocket (S1). Subtilisin (e.g., Bacillus amyloliquefaciens BPN' or Bacillus licheniformis Carlsberg) is an endopeptidase with a preference for large hydrophobic residues (Phe, Leu, Met) at the P1 position.

The Binding Mode

The substrate aligns with the enzyme's active site through a series of hydrogen bonds and hydrophobic interactions.

-

P1 (Leu): Fits into the hydrophobic S1 cleft (defined by residues Ser125, Leu126, Gly127 in BPN').

-

P2 (Gly): A flexible spacer that allows the substrate to adopt the necessary conformation.

-

P3 (Gly): The critical differentiator. In Z-Gly-Gly-Leu-NH2, this residue forms a specific hydrogen bond with the enzyme backbone (typically Gly127 or Pro129 region depending on the variant).

The Kinetic Consequence ( vs )

The comparison between the dipeptide and tripeptide substrates reveals the "P3 Effect":

| Substrate | Relative Rate | Mechanistic Insight | |

| Z-Gly-Leu-NH2 | Low | 1x | Lacks P3 interaction; poor transition state stabilization. |

| Z-Gly-Gly-Leu-NH2 | High | ~30x | P3-S3 interaction stabilizes the transition state, lowering |

Conclusion: The binding energy derived from the S3-P3 interaction is utilized primarily to drive catalysis (increasing

Visualization of the Interaction

The following diagram illustrates the interaction network. Note how the P3 residue anchors the substrate, positioning the scissile amide bond (Leu-NH2) for nucleophilic attack by the catalytic Serine 221.

Caption: Schematic of Z-Gly-Gly-Leu-NH2 binding to Subtilisin. The P3-S3 interaction is the key driver for high catalytic turnover.

Experimental Protocols

Since Z-Gly-Gly-Leu-NH2 releases ammonia (NH

Method A: GLDH Coupled Assay (Continuous)

This method couples the release of ammonia to the oxidation of NADH, allowing real-time monitoring of kinetics.

Principle:

-

Subtilisin cleaves Z-Gly-Gly-Leu-NH2

Z-Gly-Gly-Leu-OH + NH -

NH

+ -

Decrease in absorbance at 340 nm is proportional to hydrolysis.

Reagents:

-

Buffer: 0.1 M Tris-HCl, pH 8.0 (avoid amine buffers like Glycine or Ammonium).

-

Substrate Stock: 20 mM Z-Gly-Gly-Leu-NH2 in DMSO.

-

Coupling Mix: 5 mM

-Ketoglutarate, 0.2 mM NADH, 10 U/mL GLDH (from beef liver).

Procedure:

-

Blanking: In a quartz cuvette, mix 900 µL Buffer, 50 µL Coupling Mix, and 20 µL Substrate Stock. Monitor A340 to ensure stability (background drift).

-

Initiation: Add 10-30 µL of Subtilisin enzyme solution. Mix by inversion.

-

Measurement: Monitor decrease in A340 for 5–10 minutes at 25°C or 37°C.

-

Calculation: Use the extinction coefficient of NADH (

) to calculate rate (

Method B: Ninhydrin Endpoint Assay (Historical/Robust)

Useful for high-throughput screening where continuous monitoring is not required.

Procedure:

-

Incubation: Mix 100 µL Buffer (pH 8.0) + 50 µL Substrate (2 mM) + 10 µL Enzyme. Incubate at 37°C for defined time points (e.g., 10, 20, 30 min).

-

Quenching: Stop reaction with 100 µL 10% TCA or Acetate buffer (pH 5.0).

-

Detection: Add 200 µL Ninhydrin reagent. Heat at 100°C for 10 mins.

-

Read: Measure Absorbance at 570 nm. Compare against a Leucine-amide or NH4Cl standard curve.

-

Note: Ninhydrin reacts with primary amines. Ensure the Z-group (N-terminal protection) remains intact; the assay detects the released Ammonia (or free Leu-NH2 if cleavage was internal, but subtilisin amidase activity targets the terminal amide here).

-

Workflow Diagram: Amidase Activity Assay

Caption: Workflow for detecting subtilisin activity using Z-Gly-Gly-Leu-NH2 via ammonia release.

Applications in Drug Development & Protein Engineering

-

S3 Subsite Mapping: Researchers use Z-Gly-Gly-Leu-NH2 alongside Z-Gly-Leu-NH2 and Z-Ala-Ala-Leu-NH2 to fingerprint the S3 pocket of novel subtilisin variants. If a variant shows high activity on the dipeptide but no improvement with the tripeptide, the S3 pocket may be occluded or mutated.

-

Transpeptidation Studies: Because the leaving group is ammonia (a gas/volatile), Z-Gly-Gly-Leu-NH2 is an excellent acyl donor for transpeptidation reactions in organic synthesis. The equilibrium can be driven toward peptide synthesis (aminolysis) rather than hydrolysis by removing NH

. -

Inhibitor Screening: It serves as a non-chromogenic competitive substrate. When screening inhibitors that might interfere with pNA absorbance (colored compounds), this substrate allows for alternative detection methods (GLDH) to avoid optical interference.

References

-

Morihara, K., Oka, T., & Tsuzuki, H. (1970).[1] Subtilisin BPN': Kinetic study of the binding of peptide ligands. Archives of Biochemistry and Biophysics. Link

-

Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science. Link

-

Wells, J. A., & Estell, D. A. (1988). Subtilisin—an enzyme designed to be engineered. Trends in Biochemical Sciences. Link

-

Philipp, M., & Bender, M. L. (1983). Kinetics of subtilisin and thiolsubtilisin. Molecular and Cellular Biochemistry. Link

Sources

Z-GGL-NH2 Peptide Substrate: A Comprehensive Guide to Specificity Profiling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of protease substrate specificity is a cornerstone of drug discovery and fundamental biological research. It informs the design of selective inhibitors, the development of targeted therapeutics, and the elucidation of complex physiological pathways. The synthetic tripeptide Z-GGL-NH2 (N-Benzyloxycarbonyl-Glycyl-Glycyl-Leucinamide) serves as a valuable tool for probing the activity of proteases that recognize and cleave peptide bonds C-terminal to large hydrophobic residues. This guide provides a comprehensive technical overview of the principles and methodologies required to determine the substrate specificity profile for proteases acting on Z-GGL-NH2 and related sequences. We will delve into the causality behind experimental design, present self-validating protocols, and explore the application of these findings, grounding all claims in authoritative scientific literature.

Introduction: The Significance of Protease Specificity

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a process known as proteolysis.[1] This irreversible post-translational modification is not a random act of degradation but a highly specific regulatory mechanism central to cellular signaling, immune response, blood coagulation, and apoptosis.[2] The precise molecular "fingerprint" of a protease—its substrate specificity—is defined by the sequence of amino acids it recognizes, particularly those surrounding the scissile bond.[3][4]

This guide uses the model substrate Z-GGL-NH2 to explore the experimental journey of defining a protease's specificity profile. The peptide's structure presents key features for analysis:

-

N-terminal Blocking Group (Z): The Benzyloxycarbonyl group prevents degradation by exopeptidases that act from the N-terminus.

-

C-terminal Blocking Group (NH2): The amide group blocks action by C-terminal exopeptidases (carboxypeptidases).

-

P1 Residue (Leucine): The amino acid immediately preceding the cleavage site (the P1 position, according to the Schechter and Berger nomenclature) is a primary determinant of specificity.[5] Leucine is a large, hydrophobic residue, suggesting that proteases like chymotrypsin, thermolysin, or certain matrix metalloproteinases (MMPs) could be potential catalysts.

Understanding the complete specificity profile—the preferred amino acids at positions P4 through P4'—allows researchers to move beyond a simple model substrate to predict physiological targets and design highly selective modulators.[6][7]

Foundational Methodologies: From Initial Screening to Comprehensive Profiling

Determining a protease's specificity is a multi-step process that begins with confirming activity on a model substrate and expands to a comprehensive mapping of its preferences using advanced library-based methods.

Initial Characterization: Fluorogenic Kinetic Assays

The first step is to confirm that a protease of interest cleaves the Z-GGL backbone and to quantify this activity. This is typically achieved using a fluorogenic derivative of the peptide, where a fluorescent reporter molecule is attached to the C-terminus.[7][8] Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to protease activity.[2]

Commonly used fluorophores include:

-

7-amino-4-methylcoumarin (AMC): A widely used fluorophore for protease assays.[8]

-

7-amino-4-carbamoylmethylcoumarin (ACC): Offers an increased quantum yield over AMC, permitting lower enzyme and substrate concentrations and enabling higher-throughput screening.[6]

The workflow for this initial characterization is a robust and self-validating system.

Caption: Workflow for a fluorogenic protease kinetic assay.

Comprehensive Profiling: Positional Scanning and Mass Spectrometry

While single-substrate assays are useful, they do not reveal the full specificity profile. To achieve this, unbiased, high-throughput methods are required.

A. Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)

This powerful technique systematically determines the amino acid preference at each position of the substrate.[6] A library of fluorogenic peptides is synthesized where one position (e.g., P1) is fixed with a specific amino acid, while all other positions contain a balanced mixture of all amino acids. By screening the protease against the entire library, one can identify which specific amino acid at the fixed position results in the highest activity. This process is repeated for each position (P4, P3, P2, P1, P1', etc.) to build a complete specificity matrix. The resulting data provides a detailed "fingerprint" of the protease's preferences and can be visualized as a heatmap.[6][9]

B. Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers an alternative, label-free approach. Techniques like Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) involve incubating the protease with a complex library of peptides.[7] After a set time, the reaction is stopped, and the resulting cleavage products are identified and quantified by LC-MS/MS. This method provides direct identification of the cleavage sites and can be performed in complex biological fluids.[10] Another advanced approach is N-terminomics, which specifically enriches for the newly generated N-termini created by proteolytic cleavage, allowing for the identification of physiological substrates in their native environment.[1]

| Technique | Principle | Advantages | Limitations |

| Fluorogenic Assay | Cleavage of a peptide-fluorophore conjugate releases a fluorescent signal. | High-throughput, real-time kinetics, high sensitivity. | Requires synthesis of specific fluorogenic substrates; potential for fluorophore interference. |

| PS-SCL | Systematic screening of libraries where one position is fixed per sub-library.[6] | Comprehensive specificity profile, identifies optimal and suboptimal residues. | Can be costly and labor-intensive; context of neighboring residues is lost. |

| MSP-MS | Incubation of protease with a peptide library followed by LC-MS/MS identification of cleavage products.[7] | Unbiased, identifies exact cleavage site, no labels required, can be used in complex mixtures. | Not a real-time kinetic assay; may be less sensitive than fluorescent methods. |

| N-terminomics | Enrichment and identification of protein N-termini (native and newly generated) via MS.[1] | Identifies physiological substrates in situ, high biological relevance. | Complex workflow, computationally intensive, may miss low-abundance cleavage events. |

| Caption: Comparison of key methodologies for protease specificity profiling. |

Detailed Experimental Protocols

Trustworthiness in scientific results stems from robust, reproducible protocols that include self-validating controls.

Protocol 1: Michaelis-Menten Kinetics using Z-GGL-AMC

This protocol determines the kinetic constants (Km and Vmax) for a protease acting on Z-GGL-AMC.

Materials:

-

Purified protease of interest

-

Z-GGL-AMC substrate (e.g., 10 mM stock in DMSO)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5; buffer composition should be optimized for the specific protease)

-

96-well, black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC)[8]

Procedure:

-

Prepare Substrate Dilutions: Serially dilute the Z-GGL-AMC stock in Assay Buffer to create a range of concentrations that will bracket the expected Km (e.g., from 0.1 µM to 100 µM). A typical 2x concentration series is recommended.

-

Prepare Enzyme Solution: Dilute the protease in ice-cold Assay Buffer to a final concentration that will yield a linear reaction rate for at least 10-15 minutes. This concentration must be determined empirically in pilot experiments.

-

Set up the Assay Plate:

-

Wells A1-A12: 50 µL of each substrate concentration (from lowest to highest).

-

Control Wells: Add 50 µL of Assay Buffer without substrate to several wells for a "no-substrate" control. Add 50 µL of the highest substrate concentration to several wells for a "no-enzyme" control.

-

Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add 50 µL of the diluted enzyme solution to all wells except the "no-enzyme" controls (add 50 µL of Assay Buffer to these). The final volume will be 100 µL.

-

Measure Fluorescence: Immediately place the plate in the pre-heated reader and begin kinetic measurements. Record fluorescence every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

For each substrate concentration, plot Relative Fluorescence Units (RFU) vs. Time (seconds).

-

Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve.

-

Convert V₀ from RFU/s to M/s using a standard curve of free AMC.

-

Plot V₀ vs. [Substrate] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

-

Caption: General workflow for Positional Scanning Synthetic Combinatorial Libraries.

Applications in Drug Discovery and Chemical Biology

A detailed substrate specificity profile is not merely academic; it is actionable intelligence for therapeutic development.

-

Inhibitor Design: Knowledge of the S1 pocket's preference for Leucine in our Z-GGL-NH2 example is just the start. Knowing the preferences at S2, S3, and S4 pockets allows for the design of highly potent and selective inhibitors that will not cross-react with other proteases, minimizing off-target effects.[6]

-

Prodrug Activation: A drug can be rendered inactive by attaching it to a peptide sequence that is selectively cleaved by a protease upregulated in a specific disease state (e.g., cancer). This ensures the drug is released only at the target site, increasing efficacy and reducing systemic toxicity.

-

Diagnostic Probe Development: Fluorogenic or FRET-based substrates with optimized cleavage sequences can be used as highly sensitive probes to detect aberrant protease activity in patient samples, serving as potential biomarkers for disease diagnosis or progression.[7]

Conclusion

The Z-GGL-NH2 peptide is more than a simple substrate; it is a starting point for a deep and systematic investigation into the molecular preferences of a protease. By progressing from foundational kinetic assays to comprehensive, library-based profiling techniques, researchers can build a detailed specificity map. This "fingerprint" is essential for understanding the enzyme's physiological role and is a critical prerequisite for the rational design of selective inhibitors and targeted therapeutics. The methodologies described herein, when executed with rigorous controls and a clear understanding of the underlying principles, provide a robust framework for unlocking the secrets of protease function.

References

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

O'Donoghue, A. J., et al. (2012). Multiplex substrate profiling by mass spectrometry for proteases. Nature Protocols, 7(9), 1681–1696. [Link]

-

Luo, Y., et al. (2020). Substrate–Enzyme Interactions in Intramembrane Proteolysis: γ-Secretase as the Prototype. Frontiers in Molecular Neuroscience, 13, 89. [Link]

-

Bernardini, F., & Warburton, M. J. (2001). The substrate range of tripeptidyl-peptidase I. European Journal of Paediatric Neurology, 5 Suppl A, 69–72. [Link]

-

Lilley, M., et al. (2003). Structural Insights into Substrate Specificity in Variants of N-Acetylneuraminic Acid Lyase Produced by Directed Evolution. Biochemistry, 42(4), 837–844. [Link]

-

He, W., et al. (2018). Spontaneous cleavage at Glu and Gln residues in long-lived proteins. Aging Cell, 17(1), e12692. [Link]

-

Zhang, W., et al. (2020). Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. Proceedings of the National Academy of Sciences, 117(41), 25413–25422. [Link]

-

Biosyntan GmbH. Fluorescently Labeled Protease Substrates. Biosyntan.com. [Link]

-

Gould, N., et al. (2021). Comprehensive protease specificity profiling. bioRxiv. [Link]

-

Organic Chemistry. (2010). 20.04 Substrate Specificity. YouTube. [Link]

-

Cauwe, B., et al. (2007). The Biochemical, Biological, and Pathological Kaleidoscope of Cell Surface Substrates Processed by Matrix Metalloproteinases. Critical Reviews in Biochemistry and Molecular Biology, 42(3), 159-203. [Link]

-

Peak Proteins. (n.d.). Proteases. Peakproteins.com. [Link]

-

Miller, S. E., & Mitchell, D. A. (2022). Proteases Involved in Leader Peptide Removal during RiPP Biosynthesis. ACS Bio & Med Chem Au, 2(4), 319–331. [Link]

-

Rittner, A., et al. (2021). On the Origin of Substrate Specificity of Enzymes from the Amidohydrolase Superfamily. Angewandte Chemie International Edition, 60(28), 15555–15563. [Link]

-

Varghese, J. N., et al. (1999). Structural Basis for Broad Substrate Specificity in Higher Plant β-d-Glucan Glucohydrolases. The Plant Cell, 11(11), 2047–2060. [Link]

-

Lauer-Fields, J., et al. (2015). Robust Substrate Profiling Method Reveals Striking Differences in Specificities of Serum and Lung Fluid Proteases. Clinical Chemistry, 61(9), 1167–1175. [Link]

-

van Anken, E., et al. (2014). Structure and topology around the cleavage site regulate post-translational cleavage of the HIV-1 gp160 signal peptide. Journal of Cell Science, 127(22), 4895–4906. [Link]

-

Kumar, S., & Overall, C. M. (2021). N-Terminomics Strategies for Protease Substrates Profiling. International Journal of Molecular Sciences, 22(16), 8479. [Link]

-

Wikipedia. (2024). L-DOPA. Wikipedia. [Link]

-

JoVE. (2022). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. YouTube. [Link]

-

Maly, D. J., et al. (2002). Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. Bioorganic & Medicinal Chemistry Letters, 12(10), 1347–1350. [Link]

-

G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. G-Biosciences Blog. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. m.youtube.com [m.youtube.com]

- 4. On the Origin of Substrate Specificity of Enzymes from the Amidohydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peakproteins.com [peakproteins.com]

- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive protease specificity profiling | bioRxiv [biorxiv.org]

An In-depth Technical Guide to the Hydrophobic Properties of Z-Protected Peptide Amides

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the hydrophobic characteristics of benzyloxycarbonyl (Z)-protected peptide amides. We will delve into the fundamental principles governing their synthesis and behavior, provide detailed methodologies for characterizing their hydrophobicity, and explore the implications of these properties in various applications, particularly in the realm of drug development and self-assembling biomaterials.

Section 1: The Significance of Hydrophobicity in Peptide Science

Hydrophobicity is a critical physicochemical parameter that dictates the behavior of peptides in biological systems.[1][2] It influences a peptide's folding, stability, interaction with biological membranes, and ultimately, its therapeutic efficacy and potential toxicity.[1][2] For peptide-based drug candidates, a finely tuned hydrophobic profile is often the key to achieving desired pharmacokinetic and pharmacodynamic properties. An optimal level of hydrophobicity can enhance membrane permeability and cellular uptake, while excessive hydrophobicity can lead to poor solubility, aggregation, and nonspecific interactions.[1][2]

The strategic introduction of protecting groups during peptide synthesis not only facilitates the controlled formation of peptide bonds but also significantly modulates the overall hydrophobicity of the resulting molecule.[3][4][5] Among the various N-terminal protecting groups, the benzyloxycarbonyl (Z or Cbz) group, pioneered in the Bergmann-Zervas synthesis, holds a significant place in peptide chemistry.[6] Its aromatic nature imparts a considerable degree of hydrophobicity to the peptide, a property that can be both advantageous and challenging.[3][4] Furthermore, modification of the C-terminus, such as amidation, further influences the peptide's hydrophobic character by neutralizing the negative charge of the carboxylic acid.[5][7][8][9]

This guide will specifically focus on Z-protected peptide amides, exploring how the interplay between the Z-group and the C-terminal amide influences their hydrophobic properties and, consequently, their application potential.

Section 2: The Benzyloxycarbonyl (Z) Group and C-Terminal Amidation: A Dual Influence on Hydrophobicity

The decision to employ a Z-group for N-terminal protection and to amidate the C-terminus is a strategic choice in peptide synthesis, driven by the desired final properties of the peptide.

The Role of the Z-Group

The benzyloxycarbonyl group is a well-established and robust protecting group in solution-phase peptide synthesis.[3][4][6] It is stable under a variety of coupling conditions and can be removed by catalytic hydrogenation, conditions that are generally mild and do not affect other functional groups in the peptide chain.[3][6] Beyond its primary role in protection, the phenyl ring of the Z-group introduces a significant hydrophobic element. This increased hydrophobicity can be beneficial for:

-

Promoting Self-Assembly: The hydrophobic interactions driven by the Z-group can facilitate the self-assembly of peptides into well-defined nanostructures, such as nanofibers and hydrogels.[10][11][12] This is a crucial aspect in the development of biomaterials for tissue engineering and controlled drug release.

-

Enhancing Membrane Interaction: For cell-penetrating peptides (CPPs), a certain degree of hydrophobicity is essential for their interaction with and translocation across cellular membranes.[13][14][15]

However, the increased hydrophobicity from the Z-group can also present challenges, such as reduced solubility in aqueous media, which can complicate purification and handling.

The Impact of C-Terminal Amidation

The C-terminus of a peptide is typically a carboxylic acid, which is negatively charged at physiological pH. C-terminal amidation replaces this carboxyl group with a neutral amide moiety (-CONH₂).[8][9] This seemingly subtle modification has profound effects on the peptide's properties:

-

Increased Hydrophobicity: By removing the negative charge, amidation increases the overall hydrophobicity of the peptide.[5][7] This is a critical consideration when designing peptides for specific applications.

-

Enhanced Stability: The amide bond is generally more resistant to enzymatic degradation by carboxypeptidases compared to the carboxylic acid, leading to a longer biological half-life.[8]

-

Mimicking Nature: A significant percentage of naturally occurring peptide hormones and neuropeptides are C-terminally amidated, and this modification is often crucial for their biological activity.[8]

The combination of an N-terminal Z-group and a C-terminal amide group results in a peptide with significantly increased hydrophobicity compared to its unprotected, free-acid counterpart. Understanding and quantifying this hydrophobicity is therefore paramount for predictable and successful application.

Section 3: Characterization of Hydrophobicity in Z-Protected Peptide Amides

Accurate and reliable measurement of hydrophobicity is essential for structure-activity relationship (SAR) studies and for predicting the in vivo behavior of peptide drug candidates. Several techniques can be employed, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common and powerful method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[5][16] The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. Hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

The retention time of a peptide in RP-HPLC is a direct and quantitative measure of its overall hydrophobicity.[5][17] By systematically analyzing a series of Z-protected peptide amides, one can establish a hydrophobicity index and correlate it with biological activity or other physicochemical properties.

This protocol provides a self-validating system for assessing the hydrophobicity of Z-protected peptide amides.

1. Materials and Equipment:

- HPLC system with a UV detector

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[18]

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

- Peptide samples (dissolved in a suitable solvent, e.g., methanol or a small amount of the initial mobile phase)[19]

- Reference peptides with known hydrophobicity (optional, for calibration)

2. Method:

- Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

- Sample Injection: Inject a known concentration of the dissolved peptide sample onto the column.

- Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes. The shallow gradient allows for better separation and more accurate determination of retention times.[20]

- Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm for peptides containing aromatic residues.

- Data Analysis: Record the retention time (t_R) at which the peptide elutes.

3. Causality and Self-Validation:

- Why a C18 column? The long alkyl chains of the C18 stationary phase provide a highly hydrophobic environment, leading to strong retention of hydrophobic peptides and thus better separation and resolution.

- Why TFA? Trifluoroacetic acid acts as an ion-pairing agent. It forms a neutral complex with any charged residues on the peptide, minimizing secondary interactions with the silica backbone of the stationary phase and resulting in sharper peaks and more reproducible retention times.

- Why a gradient? A gradient elution is crucial for analyzing samples with a wide range of hydrophobicities. It ensures that both less hydrophobic and highly hydrophobic peptides are eluted within a reasonable time frame with good peak shape.

- Self-Validation: The reproducibility of the retention time for a given peptide under identical conditions is a key indicator of a valid method. Running a standard peptide with a known retention time at the beginning and end of a series of experiments can validate the stability and performance of the HPLC system.

Diagram: RP-HPLC Workflow for Hydrophobicity Analysis

Caption: Workflow for determining peptide hydrophobicity using RP-HPLC.

Contact Angle Measurement

Contact angle goniometry is a surface-sensitive technique that can provide insights into the hydrophobicity of a peptide film.[21][22][23] It involves depositing a droplet of water onto a surface coated with the peptide and measuring the angle formed at the liquid-solid-vapor interface. A higher contact angle (>90°) indicates a hydrophobic surface, while a lower angle (<90°) suggests a hydrophilic surface.[21][22][24]

While not as commonly used as RP-HPLC for routine peptide analysis, contact angle measurements can be particularly valuable for studying the surface properties of self-assembled peptide structures, such as hydrogels or films, which are relevant in biomaterial applications.

1. Materials and Equipment:

- Contact angle goniometer with a high-resolution camera

- Microsyringe for dispensing precise droplet volumes

- Hydrophilic substrate (e.g., clean glass slide or silicon wafer)

- Peptide solution in a volatile organic solvent (e.g., hexafluoroisopropanol)

- High-purity water

2. Method:

- Substrate Preparation: Thoroughly clean the substrate to ensure it is hydrophilic and free of contaminants.

- Peptide Film Deposition: Deposit a small volume of the peptide solution onto the substrate and allow the solvent to evaporate completely, leaving a thin, uniform peptide film.

- Droplet Deposition: Carefully place a small droplet of high-purity water (e.g., 1-5 µL) onto the surface of the peptide film using the microsyringe.

- Image Acquisition: Immediately capture a high-resolution image of the droplet profile at the solid-liquid interface.

- Angle Measurement: Use the goniometer software to measure the contact angle on both sides of the droplet and calculate the average.

3. Causality and Self-Validation:

- Why a hydrophilic substrate? Starting with a hydrophilic substrate ensures that the measured contact angle is primarily due to the properties of the peptide film and not the underlying surface.

- Why a volatile organic solvent? The solvent needs to effectively dissolve the hydrophobic peptide and then evaporate completely without leaving a residue that could affect the surface properties.

- Self-Validation: The consistency of contact angle measurements across different areas of the peptide film indicates a uniform coating. Taking measurements at multiple points and averaging the results is crucial for obtaining a representative value. Additionally, measuring the contact angle of the bare substrate before coating confirms its initial hydrophilicity.

Diagram: Contact Angle Measurement Principle

Caption: Contact angle of a water droplet on hydrophobic vs. hydrophilic surfaces.

Section 4: Applications in Drug Development and Biomaterials

The controlled hydrophobicity of Z-protected peptide amides makes them valuable tools in several areas of research and development.

Drug Delivery

The ability to modulate hydrophobicity is central to designing effective peptide-based drug delivery systems.[25][26][27] For instance, in the development of cell-penetrating peptides (CPPs), a balance between hydrophobicity and charge is necessary for efficient membrane translocation without causing significant toxicity.[13][14][15] Z-protected peptide amides can serve as model compounds to study these interactions and to develop CPPs with enhanced delivery capabilities for various therapeutic cargoes, including small molecules, nucleic acids, and proteins.[14]

Self-Assembling Biomaterials

The hydrophobic interactions stemming from the Z-group and the peptide backbone can drive the self-assembly of these molecules into ordered nanostructures like nanofibers, nanotubes, and hydrogels.[10][11][12][28] These materials have significant potential in:

-

Tissue Engineering: Providing scaffolds that mimic the extracellular matrix and support cell growth and differentiation.[11]

-

Controlled Drug Release: Encapsulating therapeutic agents within the hydrophobic core of the self-assembled structure and releasing them in a sustained manner.[26][27]

By systematically varying the amino acid sequence and, consequently, the overall hydrophobicity of the Z-protected peptide amides, researchers can fine-tune the morphology and mechanical properties of the resulting biomaterials.

Section 5: Conclusion and Future Perspectives

The benzyloxycarbonyl (Z) group and C-terminal amidation are powerful tools for modulating the hydrophobic properties of peptides. This guide has provided a framework for understanding, characterizing, and applying the hydrophobicity of Z-protected peptide amides. The detailed protocols for RP-HPLC and contact angle measurements offer robust and self-validating methods for quantifying this critical parameter.

As the field of peptide therapeutics and biomaterials continues to advance, a deep understanding of the relationship between chemical structure and physicochemical properties will be increasingly vital. The principles and techniques outlined in this guide will aid researchers in the rational design of novel Z-protected peptide amides with tailored hydrophobic characteristics for a wide range of applications, from targeted drug delivery to the development of advanced functional biomaterials. Future research will likely focus on developing more sophisticated models to predict the hydrophobicity of protected peptides, further streamlining the design and optimization process.

References

- The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. (2026, January 18). Google Vertex AI Search.

- Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial ... - PubMed. (n.d.). PubMed.

- Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC - NIH. (n.d.). National Institutes of Health.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Google Vertex AI Search.

- Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups - MDPI. (2023, August 20). MDPI.

- The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability - PMC. (2023, April 18). National Institutes of Health.

- Role of Hydrophobicity on Self-Assembly by Peptide Amphiphiles via Molecular Dynamics Simulations | Langmuir - ACS Publications. (n.d.). American Chemical Society Publications.

- Peptide synthesis - Wikipedia. (n.d.). Wikipedia.

- Self-assembling peptide - Wikipedia. (n.d.). Wikipedia.

- Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC. (n.d.). National Institutes of Health.

- Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PubMed. (2016, November 15). PubMed.

- RP-HPLC Peptide Purity Analysis - Creative Proteomics. (n.d.). Creative Proteomics.

- How can I get a proper HPLC for hydrophobic peptide? - ResearchGate. (2014, February 9). ResearchGate.

- Self-Assembly of Peptides to Nanostructures - PMC - NIH. (n.d.). National Institutes of Health.

-

Measurement of contact angle for hydrophilic and hydrophobic surfaces[29]. - ResearchGate. (n.d.). ResearchGate. Retrieved from

- The impact of C-terminal amidation on antimicrobial peptide behavior: insights from molecular dynamics simulations approach | Biomath Communications Supplement. (2023, May 18). Biomath Communications.

- Should My Peptide Be Amidated? - LifeTein. (2025, July 30). LifeTein.

- Special Issue : Peptide-Based Drug Delivery Systems: From Design to Application - MDPI. (n.d.). MDPI.

- Drug Delivery Applications of Peptide Materials - Books - The Royal Society of Chemistry. (2020, November 26). Royal Society of Chemistry.

- Contact angle measurements on superhydrophobic surfaces in practice - Biolin Scientific. (2019, November 12). Biolin Scientific.

- The effect of increasing hydrophobicity on the self-assembly of amphipathic β-sheet peptides - Molecular BioSystems (RSC Publishing) DOI:10.1039/B904439F. (2009, June 25). Royal Society of Chemistry.

- Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network | PNAS. (2016, November 1). Proceedings of the National Academy of Sciences.

- HPLC Analysis and Purification of Peptides - PMC. (n.d.). National Institutes of Health.

- Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT Peptide Technologies.

- Peptide nanomaterials for drug delivery applications - Queen's University Belfast. (n.d.). Queen's University Belfast.

Sources

- 1. Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. mdpi.com [mdpi.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. The impact of C-terminal amidation on antimicrobial peptide behavior: insights from molecular dynamics simulations approach | Biomath Communications Supplement [biomath.math.bas.bg]

- 8. lifetein.com [lifetein.com]

- 9. jpt.com [jpt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Self-assembling peptide - Wikipedia [en.wikipedia.org]

- 12. The effect of increasing hydrophobicity on the self-assembly of amphipathic β-sheet peptides - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 13. The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of cell penetrating peptide-based drug delivery system in immunotherapy [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Applications of cell penetrating peptide-based drug delivery system in immunotherapy [frontiersin.org]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biolinscientific.com [biolinscientific.com]

- 24. pnas.org [pnas.org]

- 25. mdpi.com [mdpi.com]

- 26. books.rsc.org [books.rsc.org]

- 27. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 28. Self-Assembly of Peptides to Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Z-Gly-Gly-Leu-NH2 Analysis

Introduction & Scientific Context

The Analyte: Z-Gly-Gly-Leu-NH2

Z-Gly-Gly-Leu-NH2 (Carbobenzoxy-Glycyl-Glycyl-Leucine-Amide) is a synthetic peptide derivative primarily utilized as a fluorogenic or chromogenic substrate for proteolytic enzymes, specifically metalloproteases like Thermolysin and serine proteases like Subtilisin .[1][2]

-

N-Terminus: Protected by a Benzyloxycarbonyl (Z or Cbz) group, rendering it hydrophobic and UV-active (absorbance maxima ~257 nm).

-

C-Terminus: Amidated (-NH2), blocking the carboxyl charge and mimicking the interior of a protein chain.

-

Sequence: Gly-Gly linker provides flexibility, while Leucine (Leu) serves as the hydrophobic recognition motif for the protease S1' subsite.

The Analytical Challenge

In enzymatic assays, the protease (e.g., Thermolysin) typically cleaves the peptide bond at the amino side of the hydrophobic Leucine residue. Reaction: Z-Gly-Gly-Leu-NH2 → Z-Gly-Gly-OH + Leu-NH2

The HPLC method must resolve the highly hydrophobic parent substrate from the moderately hydrophobic N-terminal product (Z-Gly-Gly-OH) and the highly polar C-terminal product (Leu-NH2).

Chemical Logic & Method Strategy

Separation Mechanism: Reverse Phase Chromatography (RP-HPLC)

Given the hydrophobic nature of the Z-group and the Leucine side chain, RP-HPLC on a C18 stationary phase is the optimal strategy.

-

Retention Order Logic:

-

Leu-NH2: Highly polar, lacks the hydrophobic Z-group. Elutes near the void volume (t0).

-

Z-Gly-Gly-OH: Contains the hydrophobic Z-group but has a free carboxylic acid (pH dependent) and lacks the hydrophobic Leucine side chain. Elutes intermediate.

-

Z-Gly-Gly-Leu-NH2 (Parent): Most hydrophobic species due to the combination of the Z-group, the Leucine side chain, and the blocked C-terminus (amide). Elutes last.

-

-

Detection Strategy:

-

254 nm: Specific for the Z-group (phenyl ring). This wavelength is critical for quantifying the Parent and the Z-Gly-Gly product without interference from non-aromatic buffer components.

-

214 nm: Detects the peptide bond. More sensitive but susceptible to solvent noise (e.g., from TFA).

-

Diagram: Separation Logic

Caption: Mechanistic basis for the separation of Z-Gly-Gly-Leu-NH2 and its metabolites on a C18 stationary phase.

Detailed Experimental Protocol

A. Instrumentation & Reagents[4][5]

-

HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, Autosampler, DAD/VWD detector).

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, 95Å (or equivalent C18).

-

Why: The 95-100Å pore size is ideal for small peptides; 5 µm particles balance resolution and backpressure.

-

-

Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ).

-

Additive: Trifluoroacetic Acid (TFA), sequencing grade.

-

Why: TFA (0.1%) acts as an ion-pairing agent, sharpening the peaks of the amidated peptide and the free acid product by suppressing ionization of silanols and the peptide termini.

-

B. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

-

Protocol: Add 1.0 mL TFA to 1000 mL Water. Mix and degas.

-

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

-

Protocol: Add 1.0 mL TFA to 1000 mL ACN. Mix and degas.

-

C. Gradient Program

A linear gradient is recommended to ensure resolution of the hydrolytic products from the parent.

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |

| 0.0 | 10 | 1.0 | Equilibration / Injection |

| 2.0 | 10 | 1.0 | Isocratic Hold (Load) |

| 20.0 | 70 | 1.0 | Linear Gradient |

| 22.0 | 95 | 1.0 | Wash |

| 25.0 | 95 | 1.0 | Wash Hold |

| 25.1 | 10 | 1.0 | Re-equilibration |

| 30.0 | 10 | 1.0 | End of Run |

D. Detection & Autosampler Settings

-

Wavelength 1: 254 nm (Bandwidth 4 nm) – Primary Quantitation (Z-group)

-

Wavelength 2: 214 nm (Bandwidth 4 nm) – Secondary (Peptide backbone)

-

Injection Volume: 10–20 µL.

-

Column Temperature: 30°C (Controlled).

Sample Preparation & Workflow

Critical Note on Solubility: Z-Gly-Gly-Leu-NH2 is hydrophobic. Direct dissolution in water may result in precipitation or non-specific binding to plastics.

-

Stock Solution (10 mM):

-

Weigh approx. 3.2 mg of Z-Gly-Gly-Leu-NH2 (MW ≈ 321.37 g/mol , check specific batch MW).

-

Dissolve in 1.0 mL of DMSO (Dimethyl Sulfoxide) or Methanol. Vortex until clear.

-

-

Working Standard (100 µM):

-

Dilute the Stock Solution 1:100 into Mobile Phase A (Water + 0.1% TFA).

-

Note: Keep organic content <5% in the injection solvent to prevent peak distortion (solvent effect) on early eluting peaks.

-

-

Enzymatic Reaction Sample:

-

Quench enzyme reaction (e.g., with 10% Acetic Acid or by heating).

-

Centrifuge at 10,000 x g for 5 mins to remove any enzyme precipitate.

-

Transfer supernatant to HPLC vial.

-

Diagram: Experimental Workflow

Caption: Step-by-step sample preparation and analytical workflow for Z-GGL-NH2 assays.

System Suitability & Troubleshooting

To ensure the protocol is "self-validating" (Trustworthiness), perform the following checks before running unknown samples.

Acceptance Criteria

| Parameter | Acceptance Limit | Purpose |

| Retention Time (RT) Precision | RSD < 1.0% (n=5) | Confirms pump/gradient stability. |

| Peak Area Precision | RSD < 2.0% (n=5) | Confirms injector accuracy. |

| Tailing Factor | 0.8 < T < 1.5 | Checks secondary interactions (silanols). |

| Resolution (Rs) | > 2.0 | Between Product (Z-GG) and Parent (Z-GGL-NH2). |

Troubleshooting Guide

-

Issue: Broad or Tailing Peaks.

-

Cause: Interaction with free silanols on the column or column overloading.

-

Fix: Ensure TFA concentration is at least 0.05% - 0.1%. If using an older column, switch to a "base-deactivated" C18 column.

-

-

Issue: Carryover (Ghost Peaks).

-

Cause: Hydrophobic Z-GGL-NH2 sticking to the injector needle or rotor seal.

-

Fix: Add a needle wash step with 50:50 Water:ACN.

-

-

Issue: No Peak for Leu-NH2.

-

Cause: Leu-NH2 has no Z-group and weak UV absorbance at 254 nm.

-

Fix: It is normal not to see Leu-NH2 at 254 nm. If quantification is required, switch to 214 nm, but be aware it will elute in the void volume (unretained).

-

References

-

PubChem. (n.d.).[3] Z-Gly-leu-NH2 | C16H23N3O4.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Inouye, K., et al. (1998). Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. Journal of Biochemistry. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Enzymatic Hydrolysis Assay of Z-Gly-Gly-Leu-NH2

Topic: Enzymatic hydrolysis assay of Z-Gly-Gly-Leu-NH2 Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Target Enzymes: Neutral Proteases (Thermolysin, Subtilisin BPN', Dispase)

Assay Type: End-Point Colorimetric (Ninhydrin) & Reverse-Phase HPLC

Sensitivity:

Introduction & Principle

The synthetic peptide Z-Gly-Gly-Leu-NH2 (Carbobenzoxy-Glycyl-Glycyl-Leucine-Amide) is a classic, highly specific substrate used to characterize the activity of neutral metalloproteases (e.g., Thermolysin ) and serine proteases (e.g., Subtilisin BPN' , Carlsberg ).

Unlike modern fluorogenic substrates (e.g., Z-GGL-AMC) which release a fluorophore upon cleavage, Z-Gly-Gly-Leu-NH2 mimics the natural peptide backbone more closely, making it invaluable for kinetic studies involving the S3-S1' subsite interactions . The substrate is N-terminally blocked by the Carbobenzoxy (Z) group, preventing aminopeptidase degradation and rendering the uncleaved molecule unreactive to amine-detecting reagents like Ninhydrin.

Mechanism of Action

The assay relies on the specific cleavage of the peptide bond between Glycine (P1) and Leucine (P1').

-

Substrate: Z-Gly-Gly-Leu-NH2 (Blocked N-terminus; Silent to Ninhydrin).

-

Enzymatic Hydrolysis: The enzyme cleaves the Gly-Leu bond.

-

Reaction:

-

-

Detection:

-

Z-Gly-Gly: N-terminus is still blocked (Silent).

-

Leu-NH2 (Leucinamide): Possesses a free

-amino group.

-

-

Signal Generation: The liberated Leu-NH2 reacts with Ninhydrin to form a chromophore (Ruhemann’s Purple) absorbing at 570 nm . Alternatively, the products are separated via RP-HPLC and quantified by UV absorbance (254 nm).

DOT Diagram: Assay Principle & Workflow

Figure 1: Schematic representation of the Z-Gly-Gly-Leu-NH2 hydrolysis assay. The enzyme cleaves the Gly-Leu bond, liberating Leucinamide (Leu-NH2), which is selectively detected by Ninhydrin.

Materials & Reagents

Reagents

-

Substrate: Z-Gly-Gly-Leu-NH2 (MW ~420.5 g/mol ). Note: Ensure high purity (>98%) to minimize background free amines.

-

Enzyme: Thermolysin (from Bacillus thermoproteolyticus) or Subtilisin.

-

Buffer Components: Tris-HCl, Calcium Chloride (

), Zinc Acetate (optional for metalloproteases). -

Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Ninhydrin Reagent: 2% Ninhydrin solution in ethanol/buffer.

-

Stop Solution: 5% Trichloroacetic acid (TCA) or 0.1 M HCl.

-

Standard: Leucinamide Hydrochloride (H-Leu-NH2·HCl) for calibration.

Equipment

-

Spectrophotometer (visible range, 570 nm).

-

Water bath or Heat block (100°C).

-

HPLC System (for Method B) with C18 column and UV detector.

Method A: Colorimetric Ninhydrin Assay (Standard Protocol)

This method is ideal for routine activity checks and kinetic parameter determination (

Buffer Preparation

-

Thermolysin Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM

.-

Expert Note: Thermolysin is a metalloprotease. Calcium is strictly required for thermal stability. While it contains a bound Zinc atom, adding excess Zn is usually unnecessary and can sometimes inhibit activity at high concentrations; however, 1-5

M

-

-

Subtilisin Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.

Substrate Stock Solution

-

Dissolve Z-Gly-Gly-Leu-NH2 in 100% DMF to a concentration of 50 mM .

-

Solubility Warning: Z-protected peptides are hydrophobic. Do not attempt to dissolve directly in aqueous buffer.

-

-

Store aliquots at -20°C.

Assay Procedure

Step 1: Reaction Mix Prepare the reaction mixture in microfuge tubes:

| Component | Volume | Final Conc. |

| Buffer (pH 7.5) | 480 | - |

| Substrate (50 mM in DMF) | 10 | 1 mM |

| Enzyme Solution | 10 | Variable |

| Total Volume | 500 |

Step 2: Incubation

-

Pre-warm Buffer and Substrate to 37°C (or 25°C).

-

Add Enzyme to initiate the reaction.

-

Incubate for 15–30 minutes .

-

Self-Validation: Ensure <15% substrate hydrolysis to maintain initial velocity conditions.

-

Step 3: Termination

-

Add 500

L of 5% TCA (or 0.1 M HCl) to stop the reaction. -

Centrifuge at 10,000 x g for 5 minutes if any precipitate forms (common with protein-rich enzyme stocks).

Step 4: Ninhydrin Detection

-

Transfer 200

L of the supernatant to a glass test tube. -

Add 1.0 mL of Ninhydrin Reagent .

-

Incubate in a boiling water bath (100°C) for 15 minutes.

-

Critical: Precise heating time is essential for reproducible color development.

-

-

Cool rapidly in an ice bath.

-

Add 2.0 mL of 50% Ethanol to dilute and stabilize the color.

-

Measure Absorbance at 570 nm .

Quantification

-

Prepare a standard curve using Leucinamide (Leu-NH2) in the range of 0–500

M. -

Convert Absorbance (A570) to micromoles of Leu-NH2 released.

-

Calculate Specific Activity:

Method B: HPLC Assay (High Specificity)

Use this method when high precision is required or when the enzyme preparation contains interfering amines (which would cause high background in Method A).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5

m). -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond) or 254 nm (Z-group aromatic ring).

Protocol

-

Perform the enzymatic reaction as described in Method A (Steps 1 & 2).

-

Stop reaction with 10% Acetic Acid or 1% TFA (do not use TCA if injecting directly, or neutralize prior to injection).

-

Inject 20–50

L onto the HPLC. -

Elution Order:

-

Leu-NH2: Elutes early (hydrophilic).

-

Z-Gly-Gly: Elutes mid-gradient.

-

Z-Gly-Gly-Leu-NH2 (Substrate): Elutes late (hydrophobic).

-

-

Quantify the Z-Gly-Gly peak or Substrate depletion by integrating the area under the curve (AUC).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Method A) | Contaminating amines in enzyme prep. | Dialyze enzyme against assay buffer. Switch to Method B (HPLC). |

| Substrate Precipitation | Final DMF conc. too low or buffer too cold. | Keep DMF >2% in final mix. Ensure buffer is pre-warmed. |

| No Activity | Enzyme inactivation (EDTA presence). | Critical: Thermolysin requires |

| Non-Linear Rates | Substrate depletion >15%. | Reduce incubation time or enzyme concentration. |

References

-

Morihara, K., & Tsuzuki, H. (1970).[1] Subtilisin BPN': Kinetic Specificity for Peptide Substrates. Archives of Biochemistry and Biophysics.

- Feder, J. (1968). A Spectrophotometric Assay for Neutral Protease. Biochemical and Biophysical Research Communications.

-

Inouye, K. (1992). Effects of Salts on the Hydrolysis of Z-Gly-Gly-Leu-NH2 by Thermolysin. Journal of Biochemistry.

-

Bachem. (n.d.). Technical Note: Handling of Z-Protected Peptide Substrates. (General handling of hydrophobic peptides).

Sources

Technical Application Note: Kinetic Characterization of Subtilisin BPN' using Z-Gly-Gly-Leu-NH2

Abstract

This application note details the protocol for the kinetic characterization of Subtilisin BPN' (EC 3.4.21.62) using the synthetic substrate Z-Gly-Gly-Leu-NH2 (Carbobenzoxy-Glycyl-Glycyl-Leucine-Amide). Unlike chromogenic substrates (e.g., pNA derivatives), this amide substrate mimics the natural peptide bond more closely but requires a secondary detection method for hydrolysis. This guide employs a Ninhydrin-based colorimetric assay to quantify the liberation of free amines/ammonia post-hydrolysis. This method is critical for researchers investigating the amidase activity of serine proteases or when chromophore interference (e.g., in colored lysates) prevents the use of pNA/AMC substrates.

Introduction & Mechanistic Basis

The Enzyme: Subtilisin BPN'

Subtilisin BPN' (Bacillus amyloliquefaciens) is a model serine protease belonging to the subtilase family. Its catalytic mechanism relies on a classic Asp32-His64-Ser221 catalytic triad. The enzyme acts as an endopeptidase but also exhibits significant amidase activity.

The Substrate: Z-Gly-Gly-Leu-NH2

The substrate design leverages the specificity of Subtilisin BPN' for large, hydrophobic residues at the P1 position (S1 subsite).

-

Z-Group (Carbobenzoxy): Protects the N-terminus, preventing aminopeptidase degradation and ensuring the enzyme recognizes the internal sequence.

-

Gly-Gly: Acts as a spacer, positioning the P1 residue away from the bulky protecting group.

-

Leu (Leucine): The P1 residue. Subtilisin BPN' has a deep hydrophobic S1 pocket that preferentially binds Leucine, Phenylalanine, or Methionine.

-

NH2 (Amide): The leaving group. Hydrolysis at the Leu-NH2 bond releases ammonia (

) and the free acid peptide (Z-Gly-Gly-Leu-OH).

Detection Principle: The Ninhydrin Reaction

Since the cleavage of the amide bond does not produce a visible color change, the reaction is coupled with Ninhydrin . Ninhydrin reacts with the released primary amines (or ammonia) to form Ruhemann’s Purple , which absorbs strongly at 570 nm .

Reaction Logic:

Experimental Workflow

Diagram: Kinetic Assay Logic

The following diagram illustrates the critical path from reaction setup to data processing.

Figure 1: Step-by-step workflow for the colorimetric determination of Subtilisin BPN' kinetics using Ninhydrin.

Materials & Reagents

| Component | Specification | Purpose |

| Assay Buffer | 100 mM Tris-HCl, 10 mM | |

| Substrate Stock | 50 mM Z-Gly-Gly-Leu-NH2 in DMSO | High concentration stock. DMSO ensures solubility of the hydrophobic Z-group. |

| Enzyme Stock | 1 µM Subtilisin BPN' in 10 mM Na-Acetate, 5 mM | Storage at low pH minimizes autolysis before the assay begins. |

| Ninhydrin Reagent | 2% Ninhydrin in Ethanol/Acetate Buffer | Detects released ammonia/amines. |

| Stop Solution | 50% Acetic Acid | Lowers pH to stop enzymatic activity immediately. |

| Standard | Used to generate the standard curve for quantification. |

Detailed Protocol

Phase 1: Preparation of Standard Curve

Validation Step: Before running the enzyme, you must establish the correlation between OD 570nm and Ammonia concentration.

-

Prepare a dilution series of

ranging from 0 to 500 µM in Assay Buffer. -

Transfer 100 µL of each standard into PCR tubes or glass vials.

-

Add 100 µL of Ninhydrin Reagent .

-

Heat at 100°C for 15 minutes (use a thermocycler or boiling water bath).

-

Cool to room temperature.

-

Transfer to a clear 96-well plate and read absorbance at 570 nm .

-

Plot: OD 570nm (Y-axis) vs.

(X-axis). Calculate the extinction coefficient (

Phase 2: Kinetic Assay (Rate Determination)

-

Substrate Dilution: Prepare working substrate solutions in Assay Buffer (0.1 mM to 5.0 mM final concentration). Maintain constant DMSO concentration (<5%) across all samples to avoid solvent effects.

-

Equilibration: Aliquot 90 µL of substrate solution into reaction tubes. Incubate at 37°C for 5 minutes.

-

Initiation: Add 10 µL of Subtilisin BPN' (diluted to ~10-50 nM final conc) to the substrate. Mix by pipetting.

-

Incubation: Incubate at 37°C for a fixed time (e.g., 10 minutes).

-

Critical: Ensure <10% substrate conversion to maintain initial velocity (

) conditions.

-

-

Quenching: Add 50 µL of Stop Solution (50% Acetic Acid).

-

Detection:

-

Add 100 µL of Ninhydrin Reagent to the quenched reaction.

-

Heat at 100°C for 15 minutes .

-

Cool and read OD 570nm.

-

-

Blanks: Run a "No Enzyme" blank for every substrate concentration to correct for spontaneous hydrolysis or background amines.

Data Analysis & Calculation

Determining Initial Velocity ( )

Convert the raw OD 570nm values to product concentration (

Calculate velocity (

Michaelis-Menten Fitting

Plot